molecular formula C26H28N2O4S B11331204 1-[(4-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11331204
M. Wt: 464.6 g/mol
InChI Key: UGDUWGXDIPRBJY-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the phenyl and phenoxy groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: This step may involve the use of reagents such as 4-methylphenylmethanesulfonyl chloride.

    Attachment of the Phenoxy Group: This can be done using phenoxyphenyl derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with Receptors: Modulating signal transduction pathways and cellular responses.

    Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylmethanesulfonyl Chloride: A precursor used in the synthesis of the target compound.

    Phenoxyphenyl Derivatives: Compounds with similar phenoxy groups that may exhibit comparable chemical properties.

Uniqueness

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O4S/c1-20-11-13-21(14-12-20)19-33(30,31)28-17-15-22(16-18-28)26(29)27-24-9-5-6-10-25(24)32-23-7-3-2-4-8-23/h2-14,22H,15-19H2,1H3,(H,27,29)

InChI Key

UGDUWGXDIPRBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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